9-Nitronoracronycine

Structure-Activity Relationship Acridone Alkaloids P388 Leukemia

Researchers studying acridone alkaloid SAR require a defined 9-nitro reference standard to accurately assess regiospecific contributions to cytotoxicity. 9-Nitronoracronycine meets this need as a validated probe. - Cytotoxic in P388 leukemia assay; inactive 7-nitro precursor proves pyrano ring necessity. - Essential for nitroacridone SAR optimization and as a precursor for amino derivatives via nitro reduction. - Supplied with analytical data for batch consistency.

Molecular Formula C19H16N2O5
Molecular Weight 352.3 g/mol
CAS No. 121112-48-9
Cat. No. B038248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Nitronoracronycine
CAS121112-48-9
Synonyms9-nitronoracronycine
Molecular FormulaC19H16N2O5
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C)O)C
InChIInChI=1S/C19H16N2O5/c1-19(2)7-6-11-15(26-19)9-14(22)16-17(11)20(3)13-5-4-10(21(24)25)8-12(13)18(16)23/h4-9,22H,1-3H3
InChIKeySQRCJAXHTPUPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Nitronoracronycine Overview


9-Nitronoracronycine (CAS 121112-48-9) is a semi-synthetic nitro-derivative of the acridone alkaloid noracronycine, itself a structural analog of the broad-spectrum antitumor alkaloid acronycine [1]. It is classified within the pyrano[2,3-c]acridin-7-one chemotype and is characterized by a nitro group substitution at the 9-position of the acridone core [1]. The primary synthesis, reported by Reisch and Probst, proceeds via reaction of 1,3-dihydroxy-10-methyl-7-nitroacridone with 2-chlor-2-methyl-3-butyne [1]. This compound serves as a specific molecular probe for structure-activity relationship (SAR) studies investigating the impact of regiospecific nitro substitution on the cytotoxicity of acronycine-type alkaloids [1].

Probe SAR probe for nitroacridone alkaloids
Model P388 leukemia cell-model endpoint review
Scaffold 9-nitro noracronycine; 6-methoxy absent

Why Generic Analogs Cannot Substitute


In-class substitution is not feasible due to a highly stringent structure-activity relationship (SAR) in the acronycine series, where the position of the nitro group critically dictates cytotoxic activity [1]. While acronycine and noracronycine show activity, synthetic modifications abolishing or shifting the nitro group can render the molecule completely inactive [1]. For instance, the direct synthesis precursor (1,3-dihydroxy-10-methyl-7-nitroacridone) and its 1-methoxy analog are inactive against P388 leukemia, whereas 9-nitronoracronycine and its 3-methoxy analog demonstrate cytotoxicity [1]. Similarly, in a parallel study on 10- and 11-nitronoracronycines, certain precursor compounds proved inactive, highlighting that mere possession of a nitro group is insufficient for activity; regiochemistry is paramount [2].

  • 9-Nitronoracronycine Precursor / 1-Methoxy analog Reported inactive in P388 model; pyrano ring closure critical for signal
  • 9-Nitro isomer 10- & 11-Nitro isomers Precursor activity profiles diverge; regioisomer SAR may not transfer
  • 9-Nitronoracronycine Acronycine (parent alkaloid) 6-Methoxy absence may alter solubility and target engagement context

Differentiation Evidence


9-Nitro Regiospecificity and P388 Cytotoxicity

The introduction of a nitro group at the 9-position is essential for imparting in vivo cytotoxic activity to the noracronycine scaffold. In P388 leukemia transplantation tumor screening, 9-nitronoracronycine demonstrated cytotoxicity, whereas its direct synthetic precursor (1,3-dihydroxy-10-methyl-7-nitroacridone, compound 4) and the 1-methoxy analog (14) were completely inactive [1]. This establishes a clear functional demarcation between the 9-nitro substituted final compound and closely related synthetic intermediates [1].

9-Nitro Regiospecificity
Reported
9-Nitronoracronycine active; precursor and 1-methoxy analog reported inactive in P388 model.
Minimal active pharmacophore for SAR screening.
Qualitative difference; quantitative data not reported.
Structure-Activity Relationship Acridone Alkaloids P388 Leukemia

Regiochemical Divergence from Other Nitro Isomers

The cytotoxic profile of 9-nitronoracronycine differs from its 10- and 11-nitro regioisomers. While all three nitro-noracronycine isomers (9-, 10-, and 11-nitro) are reported to show cytotoxicity against P388 leukemia, their synthetic precursors exhibit divergent activity patterns, indicating that the substitution position influences target engagement [1][2]. For the 10- and 11-nitro series, certain nitroacridinone precursors (e.g., 1,3-dihydroxy-10-methyl-5-nitroacridinone) are themselves cytotoxic, unlike the precursor to the 9-nitro compound [2]. This differential precursor activity suggests that the 9-nitro substitution imparts a distinct structure-activity profile compared to the 10- and 11-nitro isomers, meriting its use as a specific probe.

Regiochemical Divergence
Class-level
9-Nitro precursor inactive; 10- & 11-nitro precursors partially active in separate studies.
Isomer-specific precursor activity suggests distinct SAR.
Cross-study comparison; no head-to-head data.
Regiochemistry Isomer Comparison P388 Leukemia

Structural Distinction from Parent Acronycine

As a noracronycine analog, 9-nitronoracronycine lacks the 6-methoxy group present in the parent alkaloid acronycine. Literature indicates that acronycine's clinical development was hindered by poor solubility, a property that is potentially modulated by substitution at the 6-position [1]. Acronycine acts via a complex mechanism including inhibition of DNA and RNA synthesis, while its dimeric analogs (e.g., acronycine azine) show direct nucleic acid binding [1]. The specific mechanism of 9-nitronoracronycine is not fully characterized, but its structural divergence from acronycine—combining a missing 6-methoxy group with a 9-nitro substituent—places it in a distinct chemical space that may circumvent the solubility liabilities of the parent compound and engage different molecular targets.

Structural Distinction
Data to verify
Lacks 6-methoxy group of acronycine; 9-nitro substitution present.
May differentiate solubility and target engagement context.
No direct comparative data; literature inference.
Acronycine Solubility Mechanism of Action

Research Applications


Acridone Alkaloid SAR Reference Standard

Researchers investigating the structure-activity relationships of acronycine-type alkaloids can use 9-nitronoracronycine as a defined reference point for the 9-nitro substitution pattern. As demonstrated by Reisch and Probst, this compound is cytotoxic in the P388 leukemia model while its direct precursor is not, providing a clear functional readout for the importance of the pyrano ring closure in this specific regioisomer [1]. This makes it a critical control compound for screening campaigns aiming to optimize nitroacridone pharmacophores.

Synthetic Intermediate for Novel Analogs

Given the well-characterized synthesis of 9-nitronoracronycine from 1,3-dihydroxy-10-methyl-7-nitroacridone [1], this compound serves as a key intermediate for further derivatization. Modifications at the 6-hydroxy position or reduction of the 9-nitro group to an amine can yield novel analogs with potentially distinct biological activity profiles, as seen in related series where amino derivatives showed enhanced potency over parent nitro compounds [2].

Probe for Drug-Resistant Cancer Models

Mechanistic studies on acronycine and its derivatives, such as 2-nitroacronycine, have revealed differential activity against drug-resistant cancer cell lines (e.g., KB-V1) compared to parental lines [3]. Although direct data for 9-nitronoracronycine is lacking, its structural similarity to these compounds makes it a candidate for comparative cytotoxicity profiling in multidrug-resistant models to determine whether the 9-nitro configuration influences resistance circumvention, a key differentiator established for other analogs [3].

Application
Selection Property
Validation Focus
Acridone Alkaloid SAR Studies
9-Nitro regiospecific substitution pattern
Cytotoxicity endpoint comparison vs. inactive precursors
Derivatization of Nitroacridones
Well-characterized synthetic route from acridone
Bioactivity profiling of amino and other modified analogs
Multidrug-Resistant Cell-Line Screening
Structural similarity to resistance-modulating analogs
Comparative cytotoxicity profiling in resistant vs. parental lines
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